molecular formula C8H10N2S B12331602 4-(Aminomethyl)benzothioamide

4-(Aminomethyl)benzothioamide

Cat. No.: B12331602
M. Wt: 166.25 g/mol
InChI Key: VDIXSUQWSAHKST-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzothioamide is an organic compound that features a benzene ring substituted with an aminomethyl group and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzothioamide typically involves the reaction of 4-(aminomethyl)benzoic acid with thioamide reagents. One common method includes the use of thioamide formation reactions where the carboxylic acid group is converted into a thioamide group under specific conditions. For example, the reaction can be carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5) in the presence of a suitable solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)benzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)benzothioamide is unique due to the presence of both an aminomethyl group and a thioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

4-(aminomethyl)benzenecarbothioamide

InChI

InChI=1S/C8H10N2S/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11)

InChI Key

VDIXSUQWSAHKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=S)N

Origin of Product

United States

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